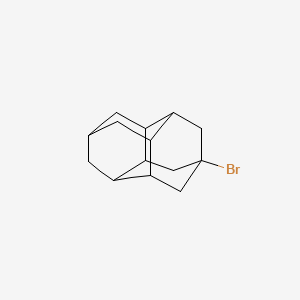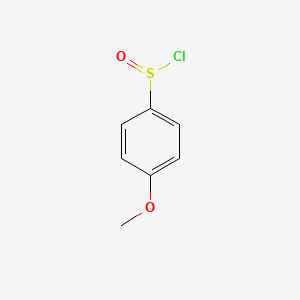
tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate: is a complex organic compound that features multiple protective groups and amino acid residues. This compound is likely used in peptide synthesis and research due to its intricate structure and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate involves multiple steps, each designed to protect specific functional groups during the reaction process. Typical steps might include:
Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) groups to protect amino groups.
Protection of Thiol Groups: Using triphenylmethyl (Trt) and diphenylmethyl (Dpm) groups to protect thiol groups.
Peptide Bond Formation: Coupling reactions to form peptide bonds between amino acids, often using reagents like HBTU or DCC.
Industrial Production Methods
Industrial production of such complex peptides often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation and deprotection steps efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol groups can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Protective groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection: Acidic conditions for Boc removal, and specific reagents like trifluoroacetic acid (TFA) for Trt and Dpm groups.
Major Products
Disulfide Bonds: Formed from the oxidation of thiol groups.
Free Amino Acids: Resulting from the deprotection of Boc groups.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology
Protein Engineering: Useful in the study of protein folding and structure due to its protective groups.
Medicine
Drug Development:
Industry
Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific application. In peptide synthesis, the protective groups prevent unwanted reactions, allowing for the selective formation of peptide bonds. The molecular targets and pathways would be specific to the peptides or proteins being synthesized.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinylglycinate
- tert-Butyl N-(tert-butoxycarbonyl)-S-(diphenylmethyl)cysteinylglycinate
Uniqueness
The uniqueness of tert-Butyl N-(tert-butoxycarbonyl)-S-(triphenylmethyl)cysteinyl-S-(diphenylmethyl)cysteinylglycylphenylalanylglycinate lies in its combination of protective groups and amino acid residues, which allows for highly specific and controlled peptide synthesis.
Propriétés
Numéro CAS |
27039-89-0 |
|---|---|
Formule moléculaire |
C60H67N5O8S2 |
Poids moléculaire |
1050.3 g/mol |
Nom IUPAC |
tert-butyl 2-[[2-[[2-[[3-benzhydrylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C60H67N5O8S2/c1-58(2,3)72-52(67)39-62-54(68)48(37-42-25-13-7-14-26-42)63-51(66)38-61-55(69)49(40-74-53(43-27-15-8-16-28-43)44-29-17-9-18-30-44)64-56(70)50(65-57(71)73-59(4,5)6)41-75-60(45-31-19-10-20-32-45,46-33-21-11-22-34-46)47-35-23-12-24-36-47/h7-36,48-50,53H,37-41H2,1-6H3,(H,61,69)(H,62,68)(H,63,66)(H,64,70)(H,65,71) |
Clé InChI |
POUUZGZYHHMOBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CSC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



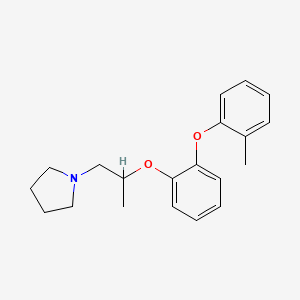
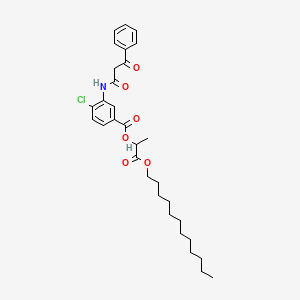
![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)
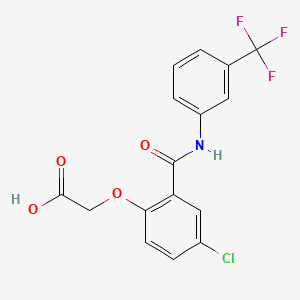


![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
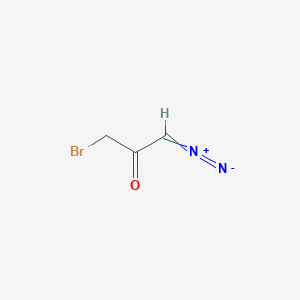
propanedioate](/img/structure/B14682914.png)
![4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione](/img/structure/B14682922.png)

